4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a benzamide core substituted with a fluoro group and a hydrazone linkage, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
3-Methoxybenzaldehyde+Hydrazine Hydrate→3-Methoxybenzylidenehydrazine
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
3-Methoxybenzylidenehydrazine+4-Fluorobenzoyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 4-Fluoro-N-(2-(2-(3-methoxybenzyl)hydrazino)-2-oxoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is studied for its potential as an enzyme inhibitor. Its hydrazone linkage can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. The presence of the fluoro group and the hydrazone linkage enhances its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the fluoro group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 4-Fluoro-N-(2-(2-(3-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
- 4-Fluoro-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
Compared to similar compounds, 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy in biological applications.
Properties
CAS No. |
767289-65-6 |
---|---|
Molecular Formula |
C17H16FN3O3 |
Molecular Weight |
329.32 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O3/c1-24-15-4-2-3-12(9-15)10-20-21-16(22)11-19-17(23)13-5-7-14(18)8-6-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
GNHPRNGUESZXIB-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.